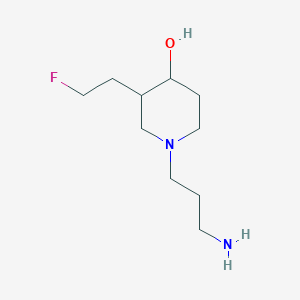
1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
説明
1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol, also known as 3-AP-2FE or 3-APFE, is a synthetic compound that has been studied for its potential applications in drug discovery and development. 3-APFE has been studied for its ability to modulate the activity of certain proteins, such as G-protein coupled receptors (GPCRs), and is being investigated as a potential therapeutic target for a variety of diseases.
科学的研究の応用
3-APFE has been studied for its potential applications in drug discovery and development. It has been shown to modulate the activity of certain G-protein coupled receptors (GPCRs), and is being investigated as a potential therapeutic target for a variety of diseases. For example, 3-APFE has been studied for its potential to treat conditions such as anxiety, depression, and inflammation.
作用機序
3-APFE is believed to act as an allosteric modulator of certain GPCRs. Allosteric modulation is a process by which a molecule can bind to a receptor and change its conformation, resulting in changes in the receptor’s activity. In the case of 3-APFE, it is thought to bind to the GPCRs and alter their activity, resulting in changes in the cell’s response to the receptor’s signal.
Biochemical and Physiological Effects
The effects of 3-APFE on biochemical and physiological processes are still being studied. Preliminary studies have shown that 3-APFE can modulate the activity of certain GPCRs, resulting in changes in the cell’s response to the receptor’s signal. In addition, 3-APFE has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds, suggesting that it could be used to increase the effectiveness of certain drugs.
実験室実験の利点と制限
The use of 3-APFE in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it can be used to modulate the activity of certain GPCRs and enzymes, making it a useful tool for studying the effects of these molecules on various biochemical and physiological processes.
However, there are also some limitations to the use of 3-APFE in laboratory experiments. For example, it is not known if 3-APFE is safe for human use, and it is not known if it can cross the blood-brain barrier. In addition, the effects of 3-APFE on certain biochemical and physiological processes are still being studied, and its potential therapeutic applications are still being investigated.
将来の方向性
1. Further research into the safety and efficacy of 3-APFE for use in humans.
2. Investigation of the effects of 3-APFE on other GPCRs and enzymes.
3. Development of delivery systems for 3-APFE that can cross the blood-brain barrier.
4. Investigation of the potential therapeutic applications of 3-APFE in various diseases.
5. Development of new synthetic methods for the production of 3-APFE.
6. Investigation of the effects of 3-APFE on the metabolism of other drugs and compounds.
7. Development of new molecular probes for the study of GPCRs and enzymes.
8. Investigation of the potential application of 3-APFE in imaging and diagnostics.
9. Investigation of the effects of 3-APFE on other cellular processes, such as signal transduction pathways.
10. Investigation of the potential use of 3-APFE in gene therapy.
特性
IUPAC Name |
1-(3-aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21FN2O/c11-4-2-9-8-13(6-1-5-12)7-3-10(9)14/h9-10,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCNNHQRYNFYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1477213.png)
![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)
![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)
![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B1477221.png)
![5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477223.png)
![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477225.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)
![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)
![7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477235.png)